西拉普利

描述

司匹拉普利是一种主要用于治疗高血压的血管紧张素转化酶 (ACE) 抑制剂。它是一种前药,口服后转化为其活性形式司匹拉普利拉特。 司匹拉普利属于二羧基类 ACE 抑制剂,于 1980 年获得专利,并于 1995 年获准用于医疗用途 .

科学研究应用

司匹拉普利有几个科学研究应用,包括:

化学: 用作研究 ACE 抑制和相关化学反应的模型化合物。

生物学: 研究其对各种生物途径的影响及其潜在的治疗应用。

作用机制

司匹拉普利通过抑制血管紧张素转化酶 (ACE) 发挥作用,该酶催化血管紧张素 I 转化为血管收缩物质血管紧张素 II。通过阻断 ACE,司匹拉普利降低血管紧张素 II 的水平,从而导致血管收缩减少和醛固酮分泌减少。 这导致血压降低和心血管功能改善 .

生化分析

Biochemical Properties

Spirapril interacts with the angiotensin-converting enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II . By blocking ACE, Spirapril decreases angiotensin II, a vasoconstrictor and inducer of aldosterone . This leads to a decrease in blood pressure .

Cellular Effects

Spirapril influences cell function by decreasing the production of angiotensin II, which is a vasoconstrictor and inducer of aldosterone . This leads to a decrease in vasoconstriction and aldosterone secretion, which in turn reduces sodium reabsorption and lowers blood pressure .

Molecular Mechanism

The active metabolite of Spirapril, spiraprilat, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma angiotensin II, leading to a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and decreased aldosterone secretion .

Temporal Effects in Laboratory Settings

It is known that Spirapril is converted to its active form, spiraprilat, after administration .

Dosage Effects in Animal Models

Ace inhibitors like Spirapril are commonly used in animal models of hypertension to study their antihypertensive effects .

Metabolic Pathways

Spirapril is metabolized to its active form, spiraprilat, after administration . This process involves the angiotensin-converting enzyme (ACE), which Spirapril inhibits .

Transport and Distribution

It is known that Spirapril is converted to its active form, spiraprilat, after administration .

Subcellular Localization

As an ACE inhibitor, Spirapril likely interacts with the angiotensin-converting enzyme (ACE) located on the cell membrane .

准备方法

合成路线和反应条件

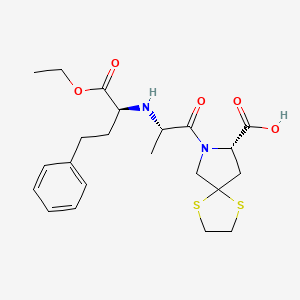

司匹拉普利的合成涉及 (8S)-1,4-二硫-7-氮杂螺[4.4]壬烷-8-羧酸的氨基与 N-[(2S)-1-乙氧基-1-氧代-4-苯基丁烷-2-基]-L-丙氨酸的羧基的正式缩合 . 反应条件通常涉及使用合适的溶剂和催化剂来促进缩合反应。

工业生产方法

司匹拉普利的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括纯化和结晶等步骤,以获得最终产品所需形式。关于工业生产方法的具体细节是专有的,并且可能在不同的制造商之间有所不同。

化学反应分析

反应类型

司匹拉普利会发生多种类型的化学反应,包括:

氧化: 司匹拉普利可以被氧化形成各种氧化产物。

还原: 还原反应可以将司匹拉普利转化为其还原形式。

取代: 司匹拉普利可以发生取代反应,其中官能团被其他基团取代。

常见试剂和条件

用于司匹拉普利反应的常见试剂包括氧化剂、还原剂和各种催化剂。反应条件,如温度、压力和溶剂,经过优化以获得所需的产物。

形成的主要产物

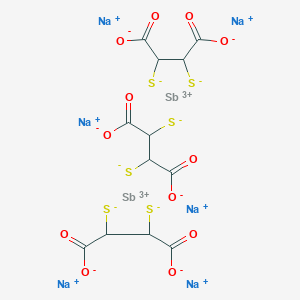

相似化合物的比较

类似化合物

司匹拉普利与其他 ACE 抑制剂类似,如依那普利、卡托普利和赖诺普利。 这些化合物具有共同的作用机制,但在化学结构和药代动力学性质方面有所不同 .

独特性

司匹拉普利与其他 ACE 抑制剂的不同之处在于其双重消除途径,既通过肝脏排泄,也通过肾脏排泄。 这种独特的特性使其可用于肾功能不全的患者,与主要通过肾脏排泄的其他 ACE 抑制剂相比具有潜在优势 .

属性

IUPAC Name |

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCVUIFMSZDJS-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044300 | |

| Record name | Spirapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spirapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.93e-02 g/L | |

| Record name | Spirapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Spiraprilat, the active metabolite of spirapril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. Spiraprilat may also act on kininase II, an enzyme identical to ACE that degrades the vasodilator bradykinin. | |

| Record name | Spirapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

83647-97-6 | |

| Record name | Spirapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spirapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spirapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U2K78I3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spirapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Spirapril exert its antihypertensive effect?

A1: Spirapril is a prodrug that is converted to its active metabolite, Spiraprilat, in the body. [] Spiraprilat is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, ] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [, ] This inhibition reduces the potent vasoconstrictive effects of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , ]

Q2: Does Spiraprilat affect the renin-angiotensin-aldosterone system (RAAS) beyond ACE inhibition?

A2: Yes, Spiraprilat also impacts the RAAS by decreasing angiotensin II-induced aldosterone secretion from the adrenal cortex. [, ] This leads to increased sodium excretion and, consequently, increased water outflow, further contributing to its blood pressure-lowering effect. [, , , ]

Q3: Does Spirapril influence cardiac function in congestive heart failure (CHF)?

A3: In severe CHF, Spirapril administration leads to a decrease in pulmonary capillary wedge pressure, indicating improved cardiac function. [, ] It also increases stroke volume index, contributing to a slight increase in cardiac index. []

Q4: How is Spirapril metabolized in the body?

A4: Spirapril undergoes significant first-pass metabolism after oral administration, primarily through esterolysis, to form the active metabolite Spiraprilat. []

Q5: What is the bioavailability of Spirapril and Spiraprilat?

A5: The oral bioavailability of Spirapril is approximately 50%, whereas Spiraprilat has virtually zero oral bioavailability. []

Q6: How are Spirapril and Spiraprilat eliminated from the body?

A6: Spirapril is primarily eliminated via hepatic metabolism. [, ] Spiraprilat is eliminated through both renal and hepatic pathways, offering a potential advantage in patients with renal impairment compared to other ACE inhibitors primarily cleared renally. [, , ]

Q7: Is there a risk of Spiraprilat accumulation in patients with renal impairment?

A7: Despite the influence of renal impairment on Spiraprilat disposition, studies have not shown evidence of accumulation, even with completely blocked renal elimination. This suggests a substantial non-renal elimination pathway and a margin of safety for Spirapril in renal impairment. [, ]

Q8: How long does it take for Spiraprilat to reach its peak plasma concentration after Spirapril administration?

A8: Spiraprilat reaches its peak plasma concentration approximately 2-3 hours after oral administration of Spirapril. []

Q9: How does the duration of action of Spirapril compare to other ACE inhibitors?

A9: Spirapril has a long duration of action due to Spiraprilat's elimination half-life of about 40 hours, allowing for once-daily dosing. [, ] This contrasts with some other ACE inhibitors, such as Captopril, which have shorter durations of action. []

Q10: What is the primary clinical use of Spirapril?

A10: Spirapril is primarily indicated for treating hypertension. [, , , , , , , , ]

Q11: What dosages of Spirapril are typically used in clinical practice?

A11: Clinical trials have investigated Spirapril doses ranging from 1 to 24 mg daily. [, , ] A dose of 6 mg once daily is generally effective for most patients, and dose titration may not be necessary due to a relatively flat dose-response curve. [, ]

Q12: Can Spirapril be used in patients with other conditions besides hypertension?

A12: Yes, Spirapril can be used in patients with various conditions accompanying hypertension, such as heart disease, renal disease, diabetes mellitus, and lipid disturbances. []

Q13: How effective is Spirapril compared to other ACE inhibitors in treating hypertension?

A13: Limited comparative data are available, but in controlled trials, Spirapril demonstrated similar blood pressure reductions to Enalapril and Captopril. [] Further studies are needed to determine its relative efficacy compared to other ACE inhibitors definitively.

Q14: Does Spirapril affect lipid metabolism?

A14: Studies suggest Spirapril does not negatively impact lipid metabolism and may even have some beneficial effects compared to other antihypertensive medications like Atenolol. [, ]

Q15: Can Spirapril be used in patients with diabetic nephropathy?

A15: Research suggests Spirapril effectively lowers blood pressure in patients with diabetic nephropathy and may offer additional benefits. In a study comparing Spirapril to Isradipine, only Spirapril demonstrably reduced urinary albumin excretion rate, potentially benefiting patients with diabetic nephropathy. []

Q16: Does Spirapril have a role in treating congestive heart failure?

A16: While primarily used for hypertension, research suggests potential benefits of Spirapril in CHF. [, , ] Studies indicate it can improve hemodynamics and potentially reduce mortality and hospitalizations in patients with CHF. [, ]

Q17: Is Spirapril generally well-tolerated?

A17: Yes, Spirapril is generally well-tolerated, with an adverse event profile similar to other ACE inhibitors. [, , ]

Q18: Are there any specific safety considerations with Spirapril use?

A18: As with any medication, potential benefits should be weighed against potential risks in individual patients. While generally well-tolerated, monitoring for potential side effects is always important.

Q19: How do structural modifications of Spirapril analogues affect their activity?

A19: Studies on Spirapril analogues, including its active metabolite Spiraprilat, have explored the impact of structural modifications on ACE inhibitory activity. [] This research has identified potent analogues with varying levels of in vitro and in vivo activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。